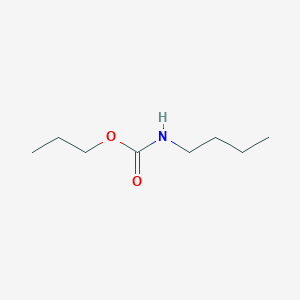
1-(3-Ethyl-5-isopropyl-5-methyl-2-oxotetrahydro-3-furoyl)-3-phenylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Ethyl-5-isopropyl-5-methyl-2-oxo-N-(phenylcarbamoyl)tetrahydrofuran-3-carboxamide is a complex organic compound with a unique structure that includes a tetrahydrofuran ring, multiple alkyl groups, and a phenylcarbamoyl moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-5-isopropyl-5-methyl-2-oxo-N-(phenylcarbamoyl)tetrahydrofuran-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be synthesized through a cyclization reaction of a suitable diol or halohydrin precursor under acidic or basic conditions.
Introduction of Alkyl Groups: The ethyl, isopropyl, and methyl groups can be introduced through alkylation reactions using appropriate alkyl halides and strong bases such as sodium hydride or potassium tert-butoxide.
Formation of the Phenylcarbamoyl Moiety: The phenylcarbamoyl group can be introduced through a reaction with phenyl isocyanate or phenyl carbamoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
化学反应分析
Types of Reactions
3-Ethyl-5-isopropyl-5-methyl-2-oxo-N-(phenylcarbamoyl)tetrahydrofuran-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can be employed to reduce carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the phenyl ring, using reagents like sodium methoxide or sodium ethoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Sodium methoxide (NaOMe), sodium ethoxide (NaOEt)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols. Substitution reactions can introduce various functional groups, such as methoxy or ethoxy groups.
科学研究应用
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a scaffold for designing new pharmaceuticals with potential therapeutic effects.
Materials Science: Its structural properties may be useful in the development of new materials with specific mechanical or chemical properties.
Biological Studies: The compound can be used as a probe to study biological processes and interactions at the molecular level.
Industrial Applications: It may find use in the synthesis of specialty chemicals or as an intermediate in the production of other complex molecules.
作用机制
The mechanism of action of 3-Ethyl-5-isopropyl-5-methyl-2-oxo-N-(phenylcarbamoyl)tetrahydrofuran-3-carboxamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would vary based on the specific biological context and the compound’s structural features.
相似化合物的比较
Similar Compounds
- 3-Ethyl-4-methyl-2-oxo-3-pyrroline-1-carboxamide
- 4- (2- (3-ethyl-4-methyl-2-oxo-3-pyrroline-2-carboxamide)ethyl)Benzene sulfonamide
Uniqueness
3-Ethyl-5-isopropyl-5-methyl-2-oxo-N-(phenylcarbamoyl)tetrahydrofuran-3-carboxamide is unique due to its combination of a tetrahydrofuran ring with multiple alkyl groups and a phenylcarbamoyl moiety. This structural complexity provides it with distinct chemical and physical properties, making it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
28755-10-4 |
|---|---|
分子式 |
C18H24N2O4 |
分子量 |
332.4 g/mol |
IUPAC 名称 |
3-ethyl-5-methyl-2-oxo-N-(phenylcarbamoyl)-5-propan-2-yloxolane-3-carboxamide |
InChI |
InChI=1S/C18H24N2O4/c1-5-18(11-17(4,12(2)3)24-15(18)22)14(21)20-16(23)19-13-9-7-6-8-10-13/h6-10,12H,5,11H2,1-4H3,(H2,19,20,21,23) |
InChI 键 |
GAQKSJMXKSAELD-UHFFFAOYSA-N |
规范 SMILES |
CCC1(CC(OC1=O)(C)C(C)C)C(=O)NC(=O)NC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(2-Hydroxyethyl)-2,7-dimethyl-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B12919130.png)

![2-Chloro-6-(prop-1-en-1-yl)imidazo[1,2-b]pyridazine-3-sulfonamide](/img/structure/B12919144.png)




![3-{[4-chloro-1-(3-chlorophenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]amino}-N-[2,6-di(propan-2-yl)phenyl]-4-methylbenzamide](/img/structure/B12919173.png)






